Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-
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Overview
Description
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is a complex organic compound with the molecular formula C17H16N2O3S4 It is characterized by the presence of benzoxathiol groups, which are sulfur-containing heterocycles, attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea typically involves the reaction of 1,3-benzoxathiol-2-thiol with formaldehyde and urea. The reaction proceeds under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoxathiol Intermediate:
Condensation with Urea:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzoxathiol groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxathiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxathiol groups may interact with biological macromolecules, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(1,3-benzoxathiol-2-ylsulfanyl)methyl]urea: A closely related compound with similar structural features.
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]thiourea: Another related compound with a thiourea backbone instead of urea.
Uniqueness
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is unique due to its specific combination of benzoxathiol groups and urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63980-67-6 |
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Molecular Formula |
C17H16N2O3S4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1,3-bis(1,3-benzoxathiol-2-ylsulfanylmethyl)urea |
InChI |
InChI=1S/C17H16N2O3S4/c20-15(18-9-23-16-21-11-5-1-3-7-13(11)25-16)19-10-24-17-22-12-6-2-4-8-14(12)26-17/h1-8,16-17H,9-10H2,(H2,18,19,20) |
InChI Key |
KKJFKJBZZXGGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(S2)SCNC(=O)NCSC3OC4=CC=CC=C4S3 |
Origin of Product |
United States |
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